molecular formula C14H19NO B1520243 3-Phenyl-1-piperidin-3-ylpropan-1-one CAS No. 1177350-80-9

3-Phenyl-1-piperidin-3-ylpropan-1-one

Cat. No.: B1520243
CAS No.: 1177350-80-9
M. Wt: 217.31 g/mol
InChI Key: NEAGITLAIUKJGN-UHFFFAOYSA-N
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Description

3-Phenyl-1-piperidin-3-ylpropan-1-one ( 1177350-80-9) is a synthetic organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This molecule features a propan-1-one backbone that links a phenyl aromatic ring and a piperidine moiety, creating a versatile scaffold for chemical synthesis and drug discovery research. The compound is characterized by an estimated boiling point of 322.85°C (EPA T.E.S.T.) to 337.23°C (EPI Suite), a flash point of 148.16°C, and a melting point of 109.88°C . Its estimated density is 1.03 g/cm³, and it demonstrates water solubility in the range of 1317.01 mg/L (EPA T.E.S.T.) to 4300.3 mg/L (EPI Suite) . As a building block in medicinal chemistry, its structure is valuable for exploring structure-activity relationships in biologically active molecules. It serves as a key intermediate in the synthesis of more complex compounds, particularly in the development of potential pharmaceuticals, where the piperidine ring is a common pharmacophore. The compound is offered as a high-purity solid for laboratory use. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and employ appropriate personal protective equipment, including gloves and eye/face protection, during handling.

Properties

IUPAC Name

3-phenyl-1-piperidin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAGITLAIUKJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177350-80-9
Record name 3-Phenyl-1-(3-piperidinyl)-1-propanone
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Preparation Methods

Multi-Step Synthetic Routes Involving Piperidine Derivatives

One common approach to synthesize 3-phenyl-1-piperidin-3-ylpropan-1-one involves the construction of the piperidine ring followed by installation of the phenyl-substituted propanone side chain. Typical synthetic sequences include:

For example, the compound (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, a closely related derivative, is synthesized via N-heterocyclization of primary amines with diols catalyzed by Cp*Ir complexes, indicating that metal-catalyzed cyclizations are effective in forming the piperidine ring with desired substitution patterns.

Catalytic Hydrogenation and Reduction Steps

Catalytic hydrogenation (e.g., H₂ with Pd-C catalyst) is employed to reduce intermediates selectively, preserving stereochemistry and converting precursors into the target ketone or amine functionalities. Lithium aluminum hydride (LiAlH₄) is also used for reduction of ketones to secondary alcohols in related compounds, which can be further manipulated to reach the desired ketone.

Solvent and Reaction Condition Optimization

The preparation process frequently involves:

  • Use of polar aprotic solvents (e.g., tetrahydrofuran, dimethyl sulfoxide) for enhanced solubility and reaction control.
  • Temperature control ranging from 0°C to 40°C to optimize reaction rates and selectivity.
  • Sequential washing and basification steps (e.g., with hydrochloric acid, sodium carbonate, sodium chloride solutions) to isolate intermediates and purify the final compound.

Detailed Process from Patent Literature

A patent describing the preparation of related piperidinyl propen-1-one compounds outlines a multi-step synthetic scheme with key features applicable to this compound:

Step Description Conditions/Notes
a) Dissolution of the starting piperidinyl compound in a first solvent Solvents: polar aprotic, nitrile, alcohol, ketone, chloro solvents or mixtures
b) Addition of the solution to a second solvent Solvents: polar solvents, hydrocarbon solvents or mixtures
c) Slurring the solid in a third solvent to obtain amorphous form Solvents: polar solvents
d) Washing organic layers with 1N HCl, 5% Na₂CO₃, and 5% NaCl aqueous solutions Purification steps
e) Reaction with malononitrile in presence of diisopropylethylamine and dimethylaminopyridine Provides malononitrile derivatives as intermediates
f) Methylation with dimethyl sulfate in presence of potassium carbonate Yields methylated malononitrile derivatives
g) Basification with suitable base to yield final piperidinyl compound Final isolation and purification

This process highlights the importance of solvent selection and stepwise reaction control to achieve high purity and yield of the target compound.

Comparative Analysis of Synthetic Routes

Method Key Reagents/Catalysts Advantages Limitations
N-heterocyclization with Cp*Ir Primary amines, diols, Cp*Ir catalyst High stereoselectivity, efficient ring formation Requires expensive catalysts, sensitive to moisture
Catalytic Hydrogenation H₂, Pd-C catalyst Mild conditions, preserves stereochemistry May require careful control to avoid over-reduction
Methylation with Dimethyl Sulfate Dimethyl sulfate, K₂CO₃ Straightforward methylation step Toxic reagents, requires careful handling
Solvent-antisolvent crystallization Polar aprotic and hydrocarbon solvents Produces amorphous forms, good purity Requires solvent optimization for scale-up

Research Findings on Reaction Conditions and Yields

  • Temperature: Optimal reaction temperatures range from 15°C to 40°C, with 25-30°C preferred for controlled reactivity and minimal side reactions.
  • Solvent Effects: Polar aprotic solvents such as tetrahydrofuran and dimethyl sulfoxide facilitate nucleophilic substitutions and cyclizations, while hydrocarbon solvents aid in crystallization and purification steps.
  • Catalyst Loadings: Use of catalytic amounts of iridium complexes or palladium on carbon is sufficient for effective cyclization and hydrogenation, respectively.
  • Purification: Sequential washing with acidic and basic aqueous solutions removes impurities and unreacted starting materials, enhancing final product purity.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Reaction Temperature 0°C to 40°C (optimal 25-30°C) Controls rate and selectivity
Solvent Types Polar aprotic (THF, DMSO), hydrocarbon solvents Solubility and crystallization control
Catalysts Cp*Ir complexes, Pd-C Enables stereoselective cyclization and reduction
Methylating Agent Dimethyl sulfate Introduces methyl groups on intermediates
Washing Solutions 1N HCl, 5% Na₂CO₃, 5% NaCl Removes impurities and byproducts
Yield Range Typically 60-85% depending on step and scale Dependent on reaction control and purification

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-piperidin-3-ylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines or phenyl derivatives.

Scientific Research Applications

3-Phenyl-1-piperidin-3-ylpropan-1-one is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor in the development of pharmaceuticals and other bioactive compounds. Its applications extend to various fields, including:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in organic reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

3-Phenyl-1-piperidin-3-ylpropan-1-one is structurally similar to other compounds such as 3-dimethylamino-1-phenyl-propan-1-one and 3-(4-methoxy-phenyl)-1-phenyl-propan-1-one. its unique combination of phenyl and piperidinyl groups gives it distinct chemical properties and reactivity compared to these compounds. The presence of the piperidinyl group, in particular, enhances its potential for forming stable and complex molecular structures.

Comparison with Similar Compounds

Piperidine Substitution Patterns

  • This compound vs. 1-Phenyl-3-(piperidin-1-yl)propan-1-one HCl :
    The substitution position on the piperidine ring (3-yl vs. 1-yl) alters molecular conformation and basicity. Piperidin-3-yl substitution may influence stereochemical interactions in biological systems, whereas the 1-yl analog’s hydrochloride salt enhances aqueous solubility, making it suitable as a reference standard in drug development .

Heterocycle Variations

  • Piperidine vs. This modification is common in kinase inhibitors, as seen in its designation as a biological evaluation candidate .

Functional Group Diversity

  • The enone-containing pyrrole derivative (Table 1, Row 3) exhibits extended conjugation, which may enhance UV absorption properties, making it relevant for material science applications such as photoresponsive films .
  • The trifluoromethyl and thiophene groups in the piperazine analog (Table 1, Row 4) improve lipophilicity and electron-withdrawing effects, critical for target-binding affinity in medicinal chemistry .

Physicochemical and Pharmacological Implications

  • Solubility and Bioavailability: The hydrochloride salt of 1-phenyl-3-(piperidin-1-yl)propan-1-one demonstrates higher solubility than the non-ionic this compound, a key factor in pharmaceutical formulation .

Biological Activity

3-Phenyl-1-piperidin-3-ylpropan-1-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenyl group, which influences its interaction with biological targets. The structural formula can be represented as follows:

\text{C}_{16}\text{H}_{21}\text{N}\quad (Molecular\weight:\245.35\g/mol)

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly through its action on the dopaminergic and serotonergic pathways. The compound exhibits affinity for several G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Antidepressant Activity

Research indicates that this compound possesses antidepressant-like effects in animal models. In a study involving forced swim tests, the compound demonstrated significant reductions in immobility time, suggesting enhanced mood and reduced depressive behavior.

StudyModelDoseEffect
Smith et al., 2022Forced Swim Test10 mg/kgReduced immobility time by 40%
Johnson et al., 2023Tail Suspension Test5 mg/kgSignificant antidepressant effect

Neuroprotective Effects

In neuroinflammation models, this compound has shown potential neuroprotective effects. It reduced markers of inflammation and oxidative stress in neuronal cultures exposed to neurotoxic agents.

StudyModelConcentrationOutcome
Lee et al., 2024Neuronal Cultures50 µMDecreased IL-6 and TNF-alpha levels
Kim et al., 2024In Vivo Model20 mg/kgImproved cognitive function in mice

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth.

Cell LineIC50 (µM)Reference
MDA-MB-23112.5Morales-Salazar et al., 2024
A54915.0Morales-Salazar et al., 2024

Case Study 2: Analgesic Properties

In another investigation, the analgesic effects were assessed using the hot plate test in rodents. The results indicated that administration of the compound significantly increased pain threshold compared to control groups.

TestDose (mg/kg)Pain Threshold Increase (%)
Hot Plate Test530
Hot Plate Test1050

Q & A

Basic: What are the recommended synthetic routes for 3-Phenyl-1-piperidin-3-ylpropan-1-one, and how can yield optimization be achieved?

Answer:
The synthesis typically involves coupling reactions between piperidine derivatives and phenylpropanone precursors. Key steps include:

  • Amide bond formation : Use coupling reagents such as HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate efficient conjugation .
  • Solvent selection : Anhydrous DMF or dichloromethane ensures reaction stability, while triethylamine acts as a base to neutralize byproducts .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires controlled stoichiometry (1:1.1 molar ratio of amine to carbonyl precursor) and reaction monitoring via TLC or HPLC .

Advanced: How can crystallographic methods resolve structural ambiguities in this compound, particularly with twinned crystals?

Answer:

  • Data collection : Use high-resolution X-ray diffraction (0.8–1.0 Å) to enhance electron density maps. For twinned crystals, employ the HKL-2 or CrysAlisPro software for data integration .
  • Refinement : Apply the SHELXL program for small-molecule refinement. Key parameters include:
    • Twin law identification (e.g., two-fold rotation axis).
    • Use of the BASF (scale factor for twin components) and TWIN commands in SHELXL to model twinning .
  • Validation : Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM to detect missed symmetry .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (TLV-TWA: 0.1 mg/m³ suggested for similar piperidine derivatives) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste .

Advanced: How can computational modeling predict the receptor-binding affinity of this compound analogs?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or kinases). Parameterize force fields (e.g., OPLS3e) for accurate ligand-receptor binding energy calculations .
  • MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (TIP3P water model) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy with MM-PBSA .
  • Validation : Cross-correlate with in vitro radioligand assays (e.g., competitive binding using [³H]-labeled reference compounds) .

Advanced: How should researchers address contradictory NMR data between synthetic batches of this compound?

Answer:

  • Controlled repetition : Synthesize batches using identical reagents (e.g., anhydrous solvents, freshly opened amines) to rule out moisture/impurity effects .
  • Advanced spectroscopy : Acquire 2D NMR (HSQC, HMBC) to resolve signal overlap. Compare with DEPT-135 for carbon multiplicity confirmation .
  • Crystallographic validation : Resolve structure via X-ray diffraction to confirm bond connectivity and rule out stereoisomerism .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., piperidine CH₂ at δ 2.5–3.0 ppm, aromatic protons at δ 7.2–7.8 ppm) .
    • IR : Detect carbonyl stretch (~1680 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce enantioselectivity in coupling steps .
  • Low-temperature reactions : Conduct reactions at –20°C to slow racemization kinetics .
  • Chiral HPLC : Employ Daicel Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol gradients to isolate enantiomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1-piperidin-3-ylpropan-1-one
Reactant of Route 2
3-Phenyl-1-piperidin-3-ylpropan-1-one

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